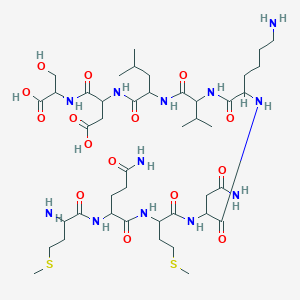
3,3-Difluoro-4-(4-fluorophenyl)-1-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-4-(4-fluorophenyl)-1-phenylazetidin-2-one is a synthetic organic compound characterized by the presence of fluorine atoms and a four-membered azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4-(4-fluorophenyl)-1-phenylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and phenylhydrazine.
Formation of Hydrazone: The initial step involves the condensation of 4-fluoroacetophenone with phenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a base, such as sodium hydride, to form the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4-(4-fluorophenyl)-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azetidinone ring to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,3-Difluoro-4-(4-fluorophenyl)-1-phenylazetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique properties, due to the presence of fluorine atoms which impart high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-(4-fluorophenyl)-1-phenylazetidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-4-phenyl-1-phenylazetidin-2-one: Lacks the 4-fluorophenyl group, which may affect its biological activity and chemical reactivity.
3,3-Difluoro-4-(4-chlorophenyl)-1-phenylazetidin-2-one: Contains a chlorine atom instead of fluorine, which can influence its pharmacokinetic properties.
3,3-Difluoro-4-(4-methylphenyl)-1-phenylazetidin-2-one: The presence of a methyl group instead of fluorine can alter its chemical and biological properties.
Uniqueness
3,3-Difluoro-4-(4-fluorophenyl)-1-phenylazetidin-2-one is unique due to the presence of multiple fluorine atoms, which can significantly enhance its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H10F3NO |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
3,3-difluoro-4-(4-fluorophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C15H10F3NO/c16-11-8-6-10(7-9-11)13-15(17,18)14(20)19(13)12-4-2-1-3-5-12/h1-9,13H |
InChI Key |
AEZVMCHXNAYUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12114600.png)
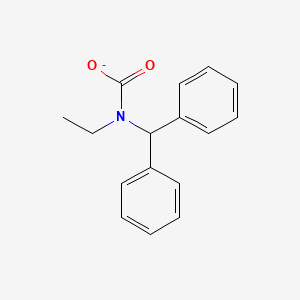


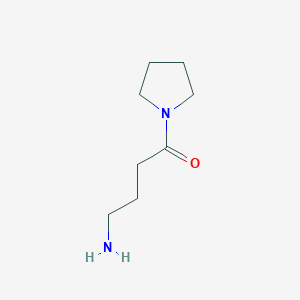

![Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester](/img/structure/B12114648.png)
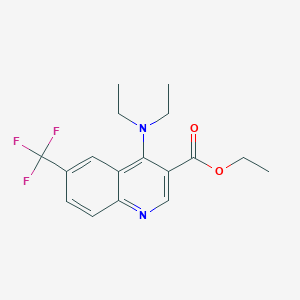
![[3-(2-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12114655.png)
![[3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12114656.png)
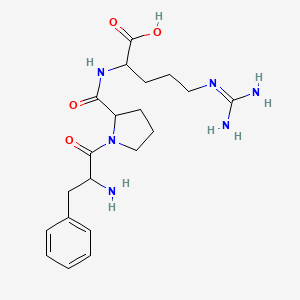
![1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)

